molecular formula C21H26O7 B097464 Aspidinin CAS No. 19489-48-6

Aspidinin

Cat. No. B097464
CAS RN: 19489-48-6
M. Wt: 390.4 g/mol
InChI Key: MCZBLHFHWQZZGB-UHFFFAOYSA-N
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Description

Aspirin, or acetylsalicylic acid, is a widely used drug, known for its analgesic, antipyretic, and anti-inflammatory properties . It’s derived from salicylic acid and is less irritating to the stomach .


Synthesis Analysis

Aspirin is synthesized from salicylic acid through acetylation with acetic anhydride . A strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester .


Molecular Structure Analysis

The molecular structure of aspirin involves an acetyl group covalently attached to a serine residue in the active site of the COX enzyme . This makes aspirin different from other NSAIDs, which are reversible inhibitors .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of aspirin is the acetylation of salicylic acid with acetic anhydride . The reaction results in the formation of an ester, aspirin, and a by-product, acetic acid .


Physical And Chemical Properties Analysis

Aspirin is a white, crystalline, mildly acidic substance . It has a melting point of 136 °C (277 °F) and a boiling temperature of 140 °C (284 °F) .

Safety And Hazards

Aspirin is generally safe for use but can cause side effects such as gastrointestinal problems and allergic reactions . It’s also linked to Reye’s syndrome in children .

Future Directions

The role of aspirin in primary prevention of cardiovascular diseases is being explored . Studies have shown that long-term use of low-dose aspirin may decrease the risk of various cancers .

properties

CAS RN

19489-48-6

Product Name

Aspidinin

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

IUPAC Name

3-[(5-butanoyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-6-propylpyran-2,4-dione

InChI

InChI=1S/C21H26O7/c1-5-7-11-9-15(23)12(20(27)28-11)10-13-17(24)16(14(22)8-6-2)19(26)21(3,4)18(13)25/h9,12,24-25H,5-8,10H2,1-4H3

InChI Key

MCZBLHFHWQZZGB-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O

Canonical SMILES

CCCC1=CC(=O)C(C(=O)O1)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O

Origin of Product

United States

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